N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Synthetic Efficiency Process Chemistry Imine Formation

N-(2,2-Diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 176492-83-4) is a spirocyclic secondary amine with molecular formula C14H27NO4 and molecular weight 273.37 g/mol. It features a 1,4-dioxaspiro[4.5]decane core N-substituted with a 2,2-diethoxyethyl group—a masked aldehyde (acetal) functionality that distinguishes it from simpler N-alkyl analogs in the same scaffold family.

Molecular Formula C14H27NO4
Molecular Weight 273.37 g/mol
CAS No. 176492-83-4
Cat. No. B071122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine
CAS176492-83-4
Molecular FormulaC14H27NO4
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCOC(CNC1CCC2(CC1)OCCO2)OCC
InChIInChI=1S/C14H27NO4/c1-3-16-13(17-4-2)11-15-12-5-7-14(8-6-12)18-9-10-19-14/h12-13,15H,3-11H2,1-2H3
InChIKeyWJXCPRRSANQOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 176492-83-4): Chemical Class and Procurement Context


N-(2,2-Diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 176492-83-4) is a spirocyclic secondary amine with molecular formula C14H27NO4 and molecular weight 273.37 g/mol . It features a 1,4-dioxaspiro[4.5]decane core N-substituted with a 2,2-diethoxyethyl group—a masked aldehyde (acetal) functionality that distinguishes it from simpler N-alkyl analogs in the same scaffold family . The compound serves as a critical synthetic intermediate in the construction of indomorphan pseudo-natural products, a chemotype shown to inhibit glucose transporters GLUT-1 and GLUT-3 with low nanomolar potency in cancer cell lines [1].

Why N-Alkyl-1,4-dioxaspiro[4.5]decan-8-amines Cannot Substitute for CAS 176492-83-4


Within the 1,4-dioxaspiro[4.5]decan-8-amine family, the N-substituent fundamentally dictates downstream synthetic utility. The target compound bears a 2,2-diethoxyethyl group—a protected aldehyde equivalent—that enables reductive amination or hydrolysis to unmask a reactive aldehyde for subsequent cyclization steps [1]. Simpler N-alkyl analogs such as N-methyl- (CAS 166398-41-0), N,N-dimethyl- (CAS 176661-76-0), or N-benzyl- (CAS 131511-13-2) lack this latent reactivity and cannot participate in the same bond-forming logic. Furthermore, the diethoxyethyl group imparts distinct physicochemical properties: a calculated LogP of 1.66 versus an estimated LogP of ~3.26 for the N-benzyl analog , resulting in different solubility and permeability profiles that affect both reaction conditions and any biological evaluation. These differences are not cosmetic—they preclude casual interchange in synthetic routes targeting the indomorphan scaffold or other complex amines requiring a masked aldehyde handle.

Quantitative Differentiation Evidence for N-(2,2-Diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine


Imine Precursor Synthesis Yield: 99% vs. Typical Reductive Amination Yields for Simpler N-Alkyl Analogs

The imine precursor of the target compound, N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-imine (CAS 1184301-08-3), is synthesized by condensation of 1,4-cyclohexanedione monoethylene ketal with aminoacetaldehyde diethyl acetal in dichloromethane, achieving a 99% isolated yield after 4.0 hours at ambient temperature [1]. This near-quantitative yield for imine formation from the unprotected ketone and acetal-bearing amine contrasts with reductive amination routes used for simpler N-alkyl analogs (e.g., N-methyl or N-benzyl derivatives), which typically require multiple steps (ketone → imine → reduction) with cumulative yields often in the 50–80% range depending on the amine partner and reducing agent . The subsequent reduction of this imine to the target amine 176492-83-4 furnishes the secondary amine in high overall yield, establishing a two-step sequence (condensation + reduction) from commodity precursors.

Synthetic Efficiency Process Chemistry Imine Formation

Commercial Purity: 98% (Leyan) vs. 95–97% for Closest N-Alkyl Analogs

The target compound is available at 98% purity from Leyan (Lot-dependent, verified by HPLC/NMR at release) . By comparison, leading vendors supply the closest in-class analogs at lower purity specifications: N-methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 166398-41-0) at 95–97% , N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 176661-76-0) at 95% minimum , and the parent 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7) at 95–97% [1]. This 1–3 percentage-point purity advantage reduces the burden of impurity profiling in downstream reactions, particularly in multi-step sequences where byproduct carry-through can compromise final API purity.

Purity Specification Quality Control Procurement Benchmark

Calculated Lipophilicity (LogP ~1.66) vs. N-Benzyl Analog (LogP ~3.26): Implications for Reaction Solubility and Biological Permeability

The target compound has a predicted LogP of 1.66 , placing it in a moderately lipophilic range suitable for organic solvent solubility while maintaining some aqueous compatibility. In stark contrast, the N-benzyl analog (CAS 131511-13-2) exhibits an estimated LogP of 3.26 , a 1.6 log unit difference corresponding to a ~40-fold higher theoretical partition coefficient. This difference has practical consequences: the target compound's lower LogP facilitates extraction and purification under biphasic aqueous-organic conditions during synthesis, while the benzyl analog's higher LogP may lead to poor aqueous solubility and potential retention issues in reversed-phase chromatography. For medicinal chemistry applications, a LogP of 1.66 falls within the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP ≤ 5), whereas the benzyl analog approaches the upper boundary where solubility-limited absorption becomes a concern.

Physicochemical Property Lipophilicity ADME Profiling

Rotatable Bond Count (7) and Hydrogen Bond Acceptor Count (5) Differentiate the Target Compound from Constrained N-Alkyl Analogs

The target compound possesses 7 rotatable bonds and 5 hydrogen bond acceptors (four from the two ethoxy oxygen atoms and one from the dioxaspiro ring system) . This rotatable bond count is significantly higher than the parent 1,4-dioxaspiro[4.5]decan-8-amine (approximately 0 rotatable bonds beyond the C–N bond), the N-methyl analog (approximately 1 rotatable bond), and the N,N-dimethyl analog (approximately 1 rotatable bond). The increased flexibility conferred by the 2,2-diethoxyethyl chain may enhance conformer sampling during enzyme or receptor binding if the compound is evaluated in biological assays, while the additional hydrogen bond acceptors provide extra sites for intermolecular interactions. In the context of fragment-based or pseudo-natural product design, these features contribute to a distinct three-dimensional pharmacophore compared to simpler in-class analogs [1].

Molecular Flexibility Hydrogen Bonding Drug-Likeness

Procurement-Relevant Application Scenarios for N-(2,2-Diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine


Key Intermediate in Indomorphan Pseudo-Natural Product Library Synthesis Targeting GLUT-1 and GLUT-3

The target compound is the direct precursor to the morphan fragment in the indomorphan pseudo-natural product class. As established in the primary synthetic route (Ceballos et al., 2019), condensation of 1,4-cyclohexanedione monoethylene ketal with aminoacetaldehyde diethyl acetal gives the imine in 99% yield; reduction yields the target amine, which is then elaborated via Fischer indole synthesis and acylation to furnish indomorphan 5 . The lead compound from this series, Glupin, inhibits GLUT-1/GLUT-3-mediated glucose uptake with IC50 values in the low nanomolar range and suppresses glycolysis in HCT116 colorectal cancer cells . Researchers synthesizing indomorphan analogs or exploring SAR around the morphan nitrogen substituent require the 2,2-diethoxyethyl group specifically—no other N-alkyl variant can participate in this synthetic sequence because the acetal must be unmasked to an aldehyde at a precise stage for the indole-forming cyclization.

Masked Aldehyde Synthon for Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

The 2,2-diethoxyethyl substituent functions as a protected aldehyde equivalent. Upon acidic hydrolysis, it liberates a free aldehyde that can undergo reductive amination, aldol condensation, or Wittig olefination to generate structurally diverse secondary or tertiary amine products . This latent reactivity is absent in N-methyl, N,N-dimethyl, N-benzyl, and parent primary amine analogs, which serve only as terminal functional groups rather than reactive handles. Procurement of the target compound therefore enables a divergent synthetic strategy where a single intermediate can be converted into multiple chemotypes, increasing the efficiency of library construction in medicinal chemistry programs .

Physicochemical Property Optimization in CNS and Oral Bioavailability Programs

With a calculated LogP of 1.66, TPSA of 48.95 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors , the target compound resides comfortably within Lipinski's Rule of Five space (LogP ≤ 5, HBD ≤ 5, HBA ≤ 10, MW ≤ 500). This profile is more favorable for oral bioavailability than the N-benzyl analog (LogP ~3.26) . For CNS-targeted programs, the lower LogP and moderate TPSA (TPSA < 90 Ų is generally favorable for CNS penetration) suggest better brain permeation potential than more lipophilic N-alkyl alternatives. Medicinal chemists optimizing lead series for oral or CNS exposure should prioritize this intermediate when the dioxaspiro scaffold is retained in the final drug candidate.

High-Purity Starting Material for cGMP and Preclinical Candidate Synthesis

The availability of this compound at 98% purity —1–3 percentage points higher than the 95–97% typical of N-methyl, N,N-dimethyl, and parent amine analogs —makes it the preferred choice for late-stage medicinal chemistry and preclinical candidate synthesis where chromatographic impurity profiles must be rigorously controlled. In multi-step sequences, a 1% impurity difference in the starting material can amplify to a 5–10% impurity burden in the final product if the impurity participates in subsequent transformations. For groups advancing a lead candidate toward IND-enabling studies, this purity differential can reduce the number of required repurification steps and associated solvent and time costs.

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